molecular formula C17H15NO5 B13513923 4-((Benzyloxy)carbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid

4-((Benzyloxy)carbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid

Cat. No.: B13513923
M. Wt: 313.30 g/mol
InChI Key: MRUHQFJQSXNLQM-UHFFFAOYSA-N
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Description

4-((Benzyloxy)carbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid is a heterocyclic organic compound It contains a benzoxazine ring fused with a benzene ring, and a benzyloxycarbonyl group attached to the nitrogen atom of the oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Benzyloxy)carbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: N-bromosuccinimide (NBS), benzyl chloroformate, triethylamine.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzoxazine derivatives.

Mechanism of Action

The mechanism of action of 4-((Benzyloxy)carbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, allowing selective reactions to occur at other functional groups. Additionally, the benzoxazine ring can undergo ring-opening polymerization, leading to the formation of polybenzoxazine networks with enhanced mechanical and thermal properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Benzyloxy)carbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid is unique due to its combination of a benzoxazine ring with a benzyloxycarbonyl groupIts ability to undergo ring-opening polymerization and form high-performance polymers makes it particularly valuable in industrial applications .

Properties

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

4-phenylmethoxycarbonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid

InChI

InChI=1S/C17H15NO5/c19-16(20)15-10-18(13-8-4-5-9-14(13)23-15)17(21)22-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,20)

InChI Key

MRUHQFJQSXNLQM-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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